N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an acetamidophenyl group and a furan-2-ylmethyl group linked through an oxalamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with furan-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Catalysts: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
- Use of large-scale reactors
- Continuous monitoring of reaction parameters
- Purification steps such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group
Scientific Research Applications
N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.
Inhibiting specific biochemical processes: Such as inflammation or cell proliferation.
Inducing cellular responses: Leading to apoptosis or other cellular outcomes.
Comparison with Similar Compounds
N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:
N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide: A compound with a similar acetamidophenyl group but different functional groups.
N-(4-acetamidophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]acetamide: Another related compound with an imidazole ring instead of an oxalamide linkage.
The uniqueness of this compound lies in its specific oxalamide linkage and the combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10(19)17-11-4-6-12(7-5-11)18-15(21)14(20)16-9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H,16,20)(H,17,19)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFAQIUKWYPYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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